Cas no 3133-78-6 (3-methyl-1-benzothiophene-2-carboxylic acid)
3-methyl-1-benzothiophene-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Methylbenzo[b]thiophene-2-carboxylic acid
- Benzo[b]thiophene-2-carboxylic acid, 3-methyl-
- 3-Methylbenzothiophene-2-carboxylic acid
- 3-methyl-1-benzothiophene-2-carboxylic acid
- DTXSID20356334
- 3-Methylbenzo(b)thiophene-2-carboxylic acid, AldrichCPR
- EN300-14915
- SY258650
- MFCD01830305
- FT-0695968
- STR06605
- AB00628399-03
- 3-Methyl-benzo[b]thiophene-2-carboxylic acid
- AKOS001146167
- CS-W015810
- NCGC00337418-01
- SCHEMBL584871
- FT-0710940
- AA-516/30012009
- ? 3-Methylbenzothiophene-2-carboxylic acid
- HMS1767A13
- YVKLUKXESFJRCE-UHFFFAOYSA-N
- 3-methyl 2-benzo[b]thiophenecarboxylic acid
- 3133-78-6
- 3-methylbenzo[b]thiophene-2-carboxylicacid
- methylbenzothiophene-carboxylic
- Z108595136
- A5676
- AC-4590
- 3-Methylbenzothiophene-2-carboxylicacid
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- MDL: MFCD01830305
- Inchi: 1S/C10H8O2S/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12/h2-5H,1H3,(H,11,12)
- InChI Key: YVKLUKXESFJRCE-UHFFFAOYSA-N
- SMILES: S1C(C(=O)O)=C(C)C2C=CC=CC1=2
Computed Properties
- Exact Mass: 192.02500
- Monoisotopic Mass: 191.016675
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: -1
- XLogP3: 3.8
- Topological Polar Surface Area: 40.1
Experimental Properties
- Color/Form: Not available
- Density: 1.3550
- Melting Point: 241-244°C
- Boiling Point: 379.9°Cat760mmHg
- Flash Point: 183.6°C
- PSA: 65.54000
- LogP: 2.90790
- Solubility: Not available
3-methyl-1-benzothiophene-2-carboxylic acid Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-methyl-1-benzothiophene-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M812837-25g |
3-Methylbenzo[b]thiophene-2-carboxylic acid |
3133-78-6 | 97% | 25g |
3,901.00 | 2021-05-17 | |
| Fluorochem | 225450-1g |
3-Methylbenzo[b]thiophene-2-carboxylic acid |
3133-78-6 | 95% | 1g |
£96.00 | 2022-02-28 | |
| Fluorochem | 225450-5g |
3-Methylbenzo[b]thiophene-2-carboxylic acid |
3133-78-6 | 95% | 5g |
£286.00 | 2022-02-28 | |
| Fluorochem | 225450-25g |
3-Methylbenzo[b]thiophene-2-carboxylic acid |
3133-78-6 | 95% | 25g |
£859.00 | 2022-02-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M96020-1g |
3-Methylbenzo[b]thiophene-2-carboxylic acid |
3133-78-6 | 1g |
¥318.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M96020-5g |
3-Methylbenzo[b]thiophene-2-carboxylic acid |
3133-78-6 | 5g |
¥1038.0 | 2021-09-08 | ||
| Alichem | A169007580-10g |
3-Methylbenzo[b]thiophene-2-carboxylic acid |
3133-78-6 | 95% | 10g |
$473.69 | 2023-09-02 | |
| Alichem | A169007580-25g |
3-Methylbenzo[b]thiophene-2-carboxylic acid |
3133-78-6 | 95% | 25g |
$778.26 | 2023-09-02 | |
| Alichem | A169007580-100g |
3-Methylbenzo[b]thiophene-2-carboxylic acid |
3133-78-6 | 95% | 100g |
$1969.80 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M101867-1g |
3-methyl-1-benzothiophene-2-carboxylic acid |
3133-78-6 | 97% | 1g |
¥128.90 | 2023-09-02 |
3-methyl-1-benzothiophene-2-carboxylic acid Suppliers
3-methyl-1-benzothiophene-2-carboxylic acid Related Literature
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Zhengjiang Fu,Xihan Cao,Shuiliang Wang,Shengmei Guo,Hu Cai Org. Biomol. Chem. 2020 18 8381
Additional information on 3-methyl-1-benzothiophene-2-carboxylic acid
Introduction to 3-methyl-1-benzothiophene-2-carboxylic acid (CAS No. 3133-78-6)
3-methyl-1-benzothiophene-2-carboxylic acid, identified by the Chemical Abstracts Service registry number 3133-78-6, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the benzothiophene family, a class of molecules characterized by a fused benzene ring and a thiophene ring. The presence of a carboxylic acid functional group at the 2-position and a methyl substituent at the 3-position imparts unique chemical properties that make it a valuable scaffold for medicinal chemistry applications.
The structural framework of 3-methyl-1-benzothiophene-2-carboxylic acid contributes to its potential biological activity, particularly in the context of drug discovery. Benzothiophene derivatives have been extensively studied due to their role as intermediates in the synthesis of various bioactive molecules. The carboxylic acid moiety allows for further functionalization, enabling the development of more complex derivatives with tailored pharmacological properties. This flexibility has made 3-methyl-1-benzothiophene-2-carboxylic acid a promising candidate for exploring new therapeutic avenues.
In recent years, advancements in computational chemistry and high-throughput screening have accelerated the discovery of novel compounds with therapeutic potential. 3-methyl-1-benzothiophene-2-carboxylic acid has been utilized in virtual screening campaigns to identify potential inhibitors of key biological targets. For instance, studies have demonstrated its utility in targeting enzymes involved in inflammatory pathways, making it a candidate for developing anti-inflammatory agents. The compound's ability to interact with biological macromolecules has been further explored through molecular docking simulations, which have provided insights into its binding affinity and mode of action.
One of the most compelling aspects of 3-methyl-1-benzothiophene-2-carboxylic acid is its role as a precursor in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop derivatives with enhanced pharmacokinetic properties. For example, modifications at the 1-position or 4-position can introduce additional functional groups that improve solubility or metabolic stability. These modifications are crucial for optimizing drug candidates for clinical use, ensuring they exhibit favorable pharmacological profiles.
The synthesis of 3-methyl-1-benzothiophene-2-carboxylic acid itself is an area of active research. Traditional synthetic routes involve multi-step organic transformations, including cyclization reactions and functional group interconversions. However, recent methodologies have focused on greener and more efficient synthetic strategies, such as catalytic processes that minimize waste and energy consumption. These innovations align with the broader trend toward sustainable chemistry, ensuring that the production of valuable compounds like 3-methyl-1-benzothiophene-2-carboxylic acid is both efficient and environmentally responsible.
From a pharmaceutical perspective, 3-methyl-1-benzothiophene-2-carboxylic acid has been investigated for its potential role in treating various diseases. Its structural similarity to naturally occurring bioactive compounds suggests that it may possess therapeutic effects comparable to those observed with other benzothiophene derivatives. Preclinical studies have explored its activity against pathogens and its ability to modulate cellular processes. While further research is needed to fully elucidate its mechanisms of action, these preliminary findings highlight its promise as a lead compound for drug development.
The chemical properties of 3-methyl-1-benzothiophene-2-carboxylic acid, particularly its reactivity and stability under different conditions, make it a versatile building block for synthetic chemists. Its ability to participate in various organic reactions allows for the creation of diverse molecular architectures. This versatility has been exploited in designing libraries of compounds for high-throughput screening, where large numbers of derivatives are synthesized and tested for biological activity simultaneously. Such approaches have significantly sped up the drug discovery process, enabling researchers to identify promising candidates more efficiently.
In conclusion, 3-methyl-1-benzothiophene-2-carboxylic acid (CAS No. 3133-78-6) represents an important compound in modern chemical research. Its unique structural features and potential biological activity have positioned it as a valuable scaffold for developing new drugs. As research continues to uncover new applications and synthetic methods, this compound is likely to remain at the forefront of pharmaceutical innovation. The ongoing exploration of its properties and applications underscores its significance in advancing our understanding of medicinal chemistry and therapeutic intervention.
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